molecular formula C15H28O3 B12593740 acetic acid;(3S)-tridec-1-yn-3-ol CAS No. 649561-37-5

acetic acid;(3S)-tridec-1-yn-3-ol

Cat. No.: B12593740
CAS No.: 649561-37-5
M. Wt: 256.38 g/mol
InChI Key: VVHRRIRBFLSRCF-BTQNPOSSSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid with widespread industrial and biological applications. It is a key component of vinegar (~5% concentration) and serves as a precursor for polymers, solvents, and pharmaceuticals . Its pure form, glacial acetic acid (99–100% CH₃COOH), is a corrosive liquid used in chemical synthesis and purification processes .

(3S)-Tridec-1-yn-3-ol is a 13-carbon alkyne alcohol with a hydroxyl group at position 3 and a terminal triple bond (C≡CH) at position 1. The stereochemistry at C3 (S-configuration) may influence its reactivity and biological activity. This compound is structurally analogous to tridec-1-en-3-ol (a double-bond variant) and tridecan-3-ol (saturated analog), but the triple bond imparts distinct electronic and steric properties .

The combination acetic acid;(3S)-tridec-1-yn-3-ol likely refers to a mixture or ester derivative. Esters of acetic acid and long-chain alcohols, such as tridecenol acetate (CAS 193758-89-3), are known in fragrance and organic synthesis industries .

Properties

CAS No.

649561-37-5

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

acetic acid;(3S)-tridec-1-yn-3-ol

InChI

InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h2,13-14H,3,5-12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1

InChI Key

VVHRRIRBFLSRCF-BTQNPOSSSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H](C#C)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCC(C#C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis of Acetic Acid: Acetic acid is commonly produced by the carbonylation of methanol, a process developed by the chemical company Monsanto.

    Synthesis of (3S)-tridec-1-yn-3-ol: This compound can be synthesized through the enantioselective reduction of a propargylic ketone. The reaction typically involves the use of a chiral catalyst to ensure the formation of the (3S) enantiomer.

    Combining Acetic Acid and (3S)-tridec-1-yn-3-ol: The final compound can be prepared by esterification, where acetic acid reacts with (3S)-tridec-1-yn-3-ol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid can be oxidized to carbon dioxide and water. (3S)-tridec-1-yn-3-ol can undergo oxidation to form a ketone.

    Reduction: Acetic acid can be reduced to ethanol. (3S)-tridec-1-yn-3-ol can be reduced to (3S)-tridecan-3-ol.

    Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides. (3S)-tridec-1-yn-3-ol can participate in substitution reactions at the alkyne position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide for acetic acid; PCC (Pyridinium chlorochromate) for (3S)-tridec-1-yn-3-ol.

    Reduction: Lithium aluminum hydride or sodium borohydride for both acetic acid and (3S)-tridec-1-yn-3-ol.

    Substitution: Acid chlorides or anhydrides for acetic acid; alkyl halides for (3S)-tridec-1-yn-3-ol.

Major Products

    Oxidation: Carbon dioxide and water from acetic acid; ketone from (3S)-tridec-1-yn-3-ol.

    Reduction: Ethanol from acetic acid; (3S)-tridecan-3-ol from (3S)-tridec-1-yn-3-ol.

    Substitution: Esters and amides from acetic acid; substituted alkynes from (3S)-tridec-1-yn-3-ol.

Scientific Research Applications

Applications in Organic Chemistry

Synthetic Organic Chemistry :
Acetic acid; (3S)-tridec-1-yn-3-ol serves as an important intermediate in the synthesis of various organic compounds due to its functional groups. The alkyne and alcohol functionalities allow for diverse reactions such as:

  • Esterification : Reacting with alcohols to form esters.
  • Nucleophilic Additions : Participating in reactions with electrophiles due to the presence of the alcohol group.

Pharmaceutical Applications

Research indicates that derivatives of acetic acid; (3S)-tridec-1-yn-3-ol exhibit significant biological activities. For instance:

  • Anti-inflammatory Properties : Compounds related to this structure have shown potential in reducing inflammation markers in vitro.
  • Metabolic Regulation : Studies involving similar compounds have indicated their role in enhancing mitochondrial fatty acid oxidation, which could be beneficial for metabolic disorders such as obesity and diabetes .

Case Study 1: Metabolic Effects

A study published in Nature demonstrated that dietary treatments with similar compounds led to significant reductions in triglyceride levels and improved mitochondrial function in animal models. This highlights the potential therapeutic applications of acetic acid; (3S)-tridec-1-yn-3-ol in managing lipid profiles and metabolic health .

Case Study 2: Synthesis and Characterization

Research conducted by Lumbroso et al. detailed the synthesis pathways for various alkyne alcohols, including acetic acid; (3S)-tridec-1-yn-3-ol. The study utilized NMR spectroscopy for characterization, confirming the compound's structure and purity .

Mechanism of Action

The mechanism of action of acetic acid;(3S)-tridec-1-yn-3-ol involves its interaction with various molecular targets:

    Acetic Acid: Acts as a weak acid, donating protons in chemical reactions.

    (3S)-tridec-1-yn-3-ol: The alkyne group can participate in click chemistry reactions, forming stable triazole rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetic Acid vs. Other Carboxylic Acids
Property Acetic Acid (CH₃COOH) Propionic Acid (CH₃CH₂COOH) Butyric Acid (CH₃(CH₂)₂COOH)
Molecular Weight 60.05 g/mol 74.08 g/mol 88.11 g/mol
pKa 4.76 4.88 4.83
Boiling Point 118°C 141°C 163°C
Applications Vinegar, polymers, solvents Food preservative, herbicides Dairy flavoring, biofuels
Key Reference

Key Differences :

  • Acetic acid has a lower molecular weight and boiling point compared to propionic and butyric acids.
  • Its weaker acidity (higher pKa) makes it less corrosive than glacial acetic acid but still effective in food preservation .
(3S)-Tridec-1-yn-3-ol vs. Analogous Alcohols
Property (3S)-Tridec-1-yn-3-ol Tridec-1-en-3-ol Tridecan-3-ol (saturated)
Structure C≡CH, C3-OH (S-config) C=C, C3-OH Single bonds, C3-OH
Reactivity High (alkyne) Moderate (alkene) Low
Melting Point ~15–20°C (estimated) ~10–15°C (estimated) ~25–30°C
Applications Synthetic intermediates Fragrance precursors Surfactants, lubricants
Key Reference

Key Differences :

  • The triple bond in (3S)-tridec-1-yn-3-ol increases rigidity and reactivity, making it suitable for click chemistry or polymerization.
  • Saturation in tridecan-3-ol enhances stability for industrial applications like surfactants .
Acetic Acid Esters: Comparison of Long-Chain Derivatives
Property (3S)-Tridec-1-yn-3-yl Acetate Tridec-1-en-3-yl Acetate Tridecan-3-yl Acetate
Molecular Formula C₁₅H₂₄O₂ C₁₅H₂₆O₂ C₁₅H₃₀O₂
Boiling Point ~250°C (estimated) ~240°C ~260°C
Solubility Low in water, high in organics Similar to alkyne variant Similar
Applications Specialty chemicals, fragrances Flavoring agents Plasticizers
Key Reference

Key Differences :

  • The acetylated triple bond in (3S)-tridec-1-yn-3-yl acetate may enhance UV stability compared to the saturated ester.
  • Tridecan-3-yl acetate’s saturated structure improves compatibility with polymers .

Research Findings and Industrial Relevance

  • Synthesis: Esters of (3S)-tridec-1-yn-3-ol can be synthesized via acid-catalyzed esterification with acetic anhydride, analogous to methods for tridecenol acetate .
  • Biological Activity : Acetylenic alcohols and their esters exhibit antimicrobial properties, though (3S)-tridec-1-yn-3-ol’s efficacy remains understudied .
  • Safety : Glacial acetic acid’s corrosivity necessitates careful handling, while its ester derivatives are generally less hazardous .

Biological Activity

Acetic acid; (3S)-tridec-1-yn-3-ol is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for acetic acid; (3S)-tridec-1-yn-3-ol is C15H28O3C_{15}H_{28}O_3 with a molecular weight of 256.38 g/mol. The compound features a triple bond and an alcohol functional group, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds similar to acetic acid; (3S)-tridec-1-yn-3-ol exhibit significant antimicrobial properties. For instance, studies have shown that aliphatic alcohols can disrupt microbial membranes, leading to cell lysis. The presence of the triple bond may enhance this activity by altering the compound's interaction with lipid membranes.

Anti-inflammatory Effects

Acetic acid derivatives are known to influence inflammatory pathways. In particular, the compound may modulate the activity of cyclooxygenase enzymes, which are critical in the synthesis of pro-inflammatory mediators. This modulation can lead to reduced inflammation in various tissue types.

The mechanism through which acetic acid; (3S)-tridec-1-yn-3-ol exerts its effects may involve:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes, thereby reducing the production of inflammatory cytokines.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound can influence oxidative stress pathways, potentially leading to decreased ROS levels in cells.

Case Studies and Research Findings

StudyFindings
Kim et al., 2016Investigated the role of UCP2 and UCP3 in mitochondrial metabolism and oxidative stress. Found that compounds affecting these proteins could enhance metabolic efficiency and reduce oxidative damage .
Oehlschlager et al., 1984Explored the synthesis and biological evaluation of various acetic acid derivatives. Noted that certain derivatives exhibited significant antimicrobial properties .
Rey et al., 2008Studied mitochondrial uncoupling proteins' effects on metabolism during fasting states. Suggested that compounds affecting these proteins could alter energy expenditure and oxidative stress responses .

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